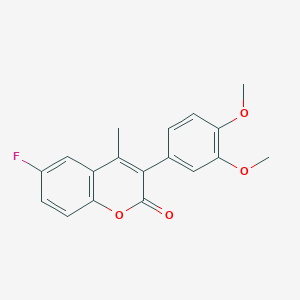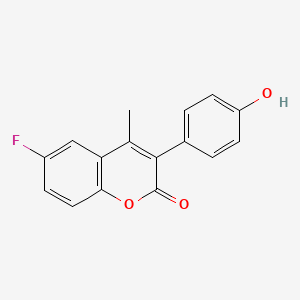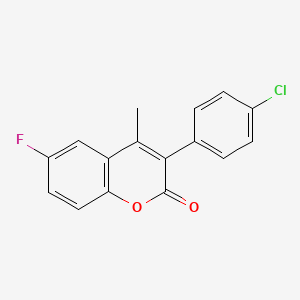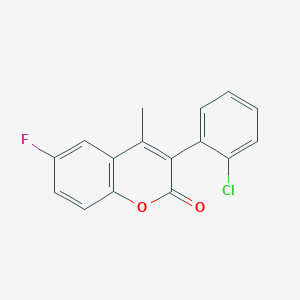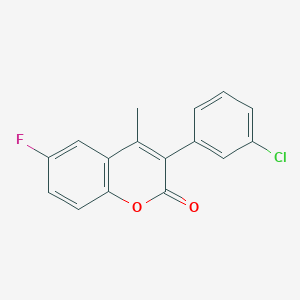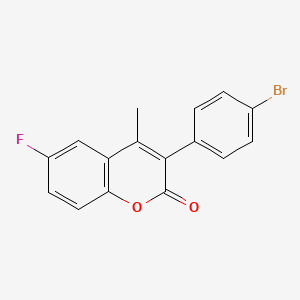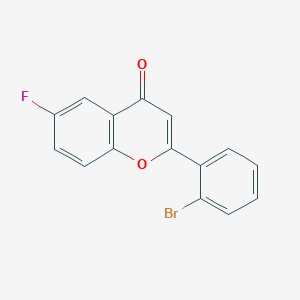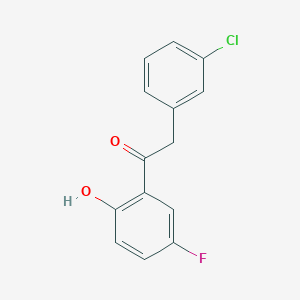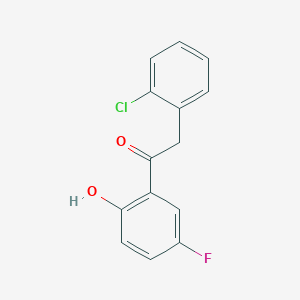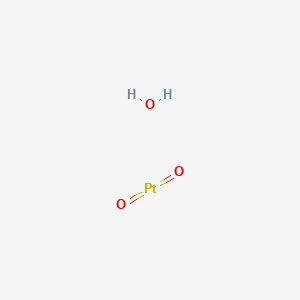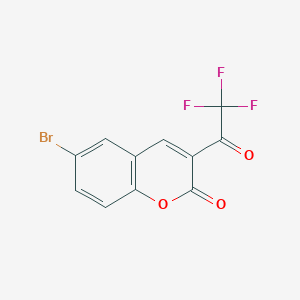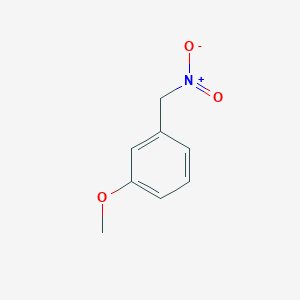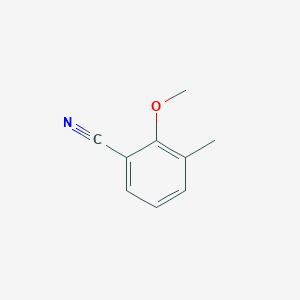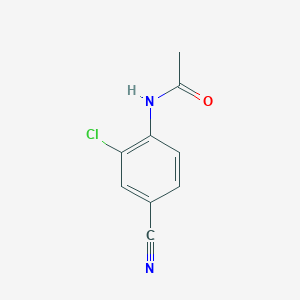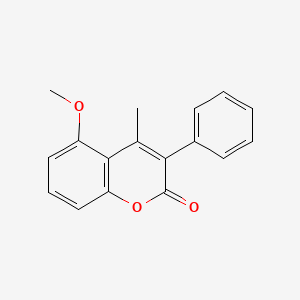
5-Methoxy-4-methyl-3-phenylcoumarin
描述
5-Methoxy-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The general reaction conditions include:
Reactants: Phenol derivative (e.g., 5-methoxy-4-methylphenol) and β-ketoester (e.g., ethyl acetoacetate).
Catalysts: Acid catalysts such as sulfuric acid or trifluoroacetic acid.
Solvents: Common solvents include ethanol or acetic acid.
Temperature: The reaction is typically carried out at elevated temperatures, around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
5-Methoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Halogenated or nitrated coumarins.
科学研究应用
5-Methoxy-4-methyl-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and pH changes.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications.
作用机制
The mechanism of action of 5-Methoxy-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as cytochrome P450, affecting metabolic pathways. The compound’s fluorescence properties also make it useful for imaging and diagnostic applications, where it binds to specific biomolecules and emits light upon excitation .
相似化合物的比较
Similar Compounds
4-Methyl-7-hydroxycoumarin: Known for its anticoagulant properties.
3-Phenylcoumarin: Used in medicinal chemistry for its diverse biological activities.
7-Hydroxy-4-methylcoumarin: Commonly used as a fluorescent dye.
Uniqueness
5-Methoxy-4-methyl-3-phenylcoumarin stands out due to its unique combination of methoxy, methyl, and phenyl groups, which confer distinct chemical and biological properties. Its fluorescence characteristics and potential therapeutic applications make it a valuable compound for research and industrial use .
属性
IUPAC Name |
5-methoxy-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-15(12-7-4-3-5-8-12)17(18)20-14-10-6-9-13(19-2)16(11)14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWDTILHLNHXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


